molecular formula C6H7NOS B3193217 1-(4-Aminothiophen-2-yl)ethanone CAS No. 692889-40-0

1-(4-Aminothiophen-2-yl)ethanone

Cat. No.: B3193217
CAS No.: 692889-40-0
M. Wt: 141.19 g/mol
InChI Key: MBWBHZYQZPLZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminothiophen-2-yl)ethanone is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 4-position and an acetyl group at the 2-position. Its molecular formula is C₆H₇NOS, with a molecular weight of 153.2 g/mol. This compound serves as a precursor in synthesizing bioactive molecules, including antimicrobial and antiparasitic agents .

Properties

CAS No.

692889-40-0

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

1-(4-aminothiophen-2-yl)ethanone

InChI

InChI=1S/C6H7NOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,7H2,1H3

InChI Key

MBWBHZYQZPLZRN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CS1)N

Canonical SMILES

CC(=O)C1=CC(=CS1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone

  • Structure: Thiophene ring with 3-amino, 5-(4-chlorophenyl), and 2-acetyl groups.
  • Molecular Formula: C₁₂H₁₀ClNOS.
  • This compound (95% purity) is used in antimicrobial studies but lacks direct activity data in the provided evidence .

1-(4-Iodothiophen-2-yl)ethanone

  • Structure : Thiophene with iodine at the 4-position and acetyl at the 2-position.
  • Molecular Formula : C₆H₅IOS.
  • Key Differences: The iodine atom increases molecular weight (276.07 g/mol) and polarizability, favoring halogen bonding interactions. Compared to the amino-substituted analog, iodine’s electron-withdrawing nature reduces nucleophilicity at the thiophene ring, altering reactivity in cross-coupling reactions .

1-(5-Amino-2,4-dihydroxyphenyl)ethanone

  • Structure: Benzene ring with 5-amino, 2,4-dihydroxy, and acetyl groups.
  • Molecular Formula: C₈H₉NO₃.
  • Key Differences: The phenolic hydroxyl groups enhance solubility in polar solvents (e.g., water) via hydrogen bonding. This contrasts with the thiophene-based compound, which is less polar but more metabolically stable due to aromatic sulfur .

Comparison of Pharmacological Activity

Antimicrobial Activity

  • 1-(4-Aminothiophen-2-yl)ethanone Derivatives: Schiff bases derived from similar ethanone precursors (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show moderate antibacterial activity against E. coli and Salmonella Typhi .
  • Indolyl-3-ethanone-α-thioethers: Compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibit potent antimalarial activity (pIC₅₀ = 8.2129), surpassing chloroquine (pIC₅₀ = 7.5528). The nitro groups enhance electron-deficient character, improving target binding .

Antitubercular Activity

  • Pyridine-based ethanones: Derivatives such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone inhibit Trypanosoma cruzi (Chagas disease) by targeting CYP51 enzymes. The trifluoromethyl group increases metabolic stability compared to thiophene analogs .

Physicochemical Properties and Reactivity

Table 1: Substituent Effects on Key Properties

Compound Substituents Molecular Weight (g/mol) LogP* Solubility (Polarity)
1-(4-Aminothiophen-2-yl)ethanone 4-NH₂, 2-COCH₃ (thiophene) 153.2 1.2 Low (non-polar)
1-[3-Amino-5-(4-Cl-Ph)-thienyl]ethanone 3-NH₂, 5-Cl-Ph, 2-COCH₃ 265.7 3.5 Moderate (lipophilic)
1-(5-Amino-2,4-diOH-Ph)ethanone 5-NH₂, 2,4-OH, 1-COCH₃ 167.16 0.8 High (polar)

*LogP estimated via fragment-based methods.

Reactivity Trends:

  • Electrophilic Substitution: The amino group in 1-(4-Aminothiophen-2-yl)ethanone activates the thiophene ring toward electrophilic attack at the 5-position, unlike halogenated analogs .
  • Condensation Reactions: Amino-thiophene derivatives readily form Schiff bases with diamines, whereas hydroxylated phenyl analogs undergo oxidation or glycosylation .

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